molecular formula C7H13NO3 B12949663 (2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid

(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid

Cat. No.: B12949663
M. Wt: 159.18 g/mol
InChI Key: BGXMTKGXWKKGPD-NTSWFWBYSA-N
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Description

(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid is a chiral, non-proteinogenic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the morpholine ring. For instance, the enantioselective synthesis can be achieved through the use of chiral pool synthesis starting from naturally occurring amino acids or through asymmetric catalysis using chiral ligands and metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds, offering advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,3R)-2,4-dimethylmorpholine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-5-6(7(9)10)8(2)3-4-11-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m0/s1

InChI Key

BGXMTKGXWKKGPD-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(CCO1)C)C(=O)O

Canonical SMILES

CC1C(N(CCO1)C)C(=O)O

Origin of Product

United States

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